N-([1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine
Overview
Description
N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a biphenyl group and a phenyl group attached to a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine typically involves multiple steps, including the formation of the biphenyl and carbazole moieties, followed by their coupling. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated carbazole in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Carbazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.
Material Science: It is used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In pharmaceuticals, its biological activity may involve binding to specific receptors or enzymes, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Another carbazole derivative used in OLEDs.
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl: Used in organic electronics for its excellent charge-transport properties.
Uniqueness
N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine is unique due to its specific structural configuration, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.
Properties
IUPAC Name |
9-phenyl-N-(4-phenylphenyl)carbazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2/c1-3-9-22(10-4-1)23-15-17-24(18-16-23)31-25-19-20-30-28(21-25)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTKZXWNEZJKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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